Structural Divergence: C-19 Acetyloxymethyl Ester Appendage Absent in Natural Corynoxeine and Isocorynoxeine
The target compound incorporates a 19-acetyloxymethyl ester moiety (molecular formula C₂₃H₂₆N₂O₅; MW 410.5 g/mol), whereas the closest naturally occurring Uncaria alkaloids—corynoxeine and isocorynoxeine—possess a C-16 carboxylic acid methyl ester and lack any acetyloxymethyl functionality (molecular formula C₂₂H₂₆N₂O₄; MW 382.5 g/mol) . This structural addition introduces an ester-linked hydroxymethyl group that is absent in all four major Uncaria spirocyclic oxindole alkaloids (corynoxeine, isocorynoxeine, rhynchophylline, and isorhynchophylline), which share the C₂₂H₂₆N₂O₄ molecular formula baseline [1]. The acetyloxymethyl appendage increases topological polar surface area and introduces an additional site for esterase-mediated hydrolysis, a feature with established implications for prodrug activation and pharmacokinetic modulation [2].
| Evidence Dimension | Molecular formula and C-19 functional group identity |
|---|---|
| Target Compound Data | C₂₃H₂₆N₂O₅; C-19 acetyloxymethyl ester present |
| Comparator Or Baseline | Corynoxeine: C₂₂H₂₆N₂O₄; C-19 acetyloxymethyl absent; Isocorynoxeine: C₂₂H₂₆N₂O₄; C-19 acetyloxymethyl absent |
| Quantified Difference | MW difference +28 Da; distinct functional group identity (ester vs. none) |
| Conditions | Structural analysis via IUPAC nomenclature and molecular formula comparison |
Why This Matters
The presence of the acetyloxymethyl group establishes this compound as a chemically derivatized entity rather than a naturally occurring alkaloid, directly impacting its lipophilicity, membrane permeability, and susceptibility to metabolic hydrolysis—parameters that determine its suitability for applications requiring modified pharmacokinetic properties.
- [1] PubChem. Corynoxeine (PubChem CID 44568160); Isocorynoxeine (PubChem CID 102004627). View Source
- [2] Jornada, D.H., et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2016; 21(1): 42. View Source
